Cas no 825-52-5 (N-Hydroxybenzimidoyl cyanide)

N-Hydroxybenzimidoyl cyanide structure
N-Hydroxybenzimidoyl cyanide structure
상품 이름:N-Hydroxybenzimidoyl cyanide
CAS 번호:825-52-5
MF:C8H6N2O
메가와트:146.14604139328
MDL:MFCD00035803
CID:726900
PubChem ID:24863397

N-Hydroxybenzimidoyl cyanide 화학적 및 물리적 성질

이름 및 식별자

    • N-Hydroxybenzimidoyl cyanide
    • Oximino-phenyl
    • 2-HYDROXYIMINO-2-PHENYLACETONITRILE
    • Benzeneacetonitrile, a-(hydroxyimino)-
    • 2-HydroxyiMino-2-phenylacetonitrile, Mixture of syn and anti
    • Glyoxylonitrile, phenyl-, oxime (6CI, 7CI, 8CI)
    • α-(Hydroxyimino)benzeneacetonitrile (ACI)
    • 2-(Hydroxyimino)-2-phenylacetonitrile
    • 2-Phenylglyoxylonitrile 2-oxime
    • Benzoyl cyanide oxime
    • Oximinophenylacetonitrile
    • MJCQFBKIFDVTTR-CSKARUKUSA-N
    • (Z)-N-hydroxybenzimidoyl cyanide
    • SCHEMBL44323
    • (2Z)-(Hydroxyimino)(phenyl)acetonitrile
    • N-hydroxybenzenecarboximidoyl cyanide
    • (E)-N-Hydroxybenzimidoyl cyanide
    • EINECS 212-546-9
    • (Hydroxyimino)phenylacetonitrile
    • AS-59624
    • 825-52-5
    • (E)-benzenecarbonimidoyl cyanide
    • AKOS006228685
    • (hydroxyimino)(phenyl)acetonitrile
    • MFCD00035803
    • (2Z)-2-HYDROXYIMINO-2-PHENYL-ACETONITRILE
    • (2E)-2-hydroxyimino-2-phenylacetonitrile
    • 7541-03-9
    • CHEBI:38842
    • G18709
    • CS-0455918
    • Benzeneacetonitrile, alpha-(hydroxyimino)-
    • alpha-(hydroxyimino)benzeneacetonitrile
    • MDL: MFCD00035803
    • 인치: 1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H
    • InChIKey: MJCQFBKIFDVTTR-UHFFFAOYSA-N
    • 미소: N#CC(C1C=CC=CC=1)=NO

계산된 속성

  • 정밀분자량: 146.04800
  • 동위원소 질량: 146.048012819g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 195
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 56.4

실험적 성질

  • 색과 성상: 미확정
  • 융해점: 128-130 °C (lit.)
  • PSA: 56.38000
  • LogP: 1.38848
  • 용해성: 미확정

N-Hydroxybenzimidoyl cyanide 보안 정보

N-Hydroxybenzimidoyl cyanide 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

N-Hydroxybenzimidoyl cyanide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Key Organics Ltd
AS-59624-5G
(E)-benzenecarbonimidoyl cyanide
825-52-5 >97%
5g
£110.00 2023-09-07
Key Organics Ltd
AS-59624-1MG
(E)-benzenecarbonimidoyl cyanide
825-52-5 >97%
1mg
£37.00 2023-09-07
Apollo Scientific
OR27083-1g
N-Hydroxybenzenecarboximidoyl cyanide
825-52-5 95%
1g
£30.00 2025-02-19
Ambeed
A746221-100g
N-Hydroxybenzimidoyl cyanide
825-52-5 98%
100g
$533.00 2021-07-07
eNovation Chemicals LLC
D372748-25g
2-HYDROXYIMINO-2-PHENYLACETONITRILE
825-52-5 95%
25g
$100 2024-05-24
abcr
AB242539-10g
N-Hydroxybenzenecarboximidoyl cyanide; .
825-52-5
10g
€182.50 2025-02-17
Apollo Scientific
OR27083-10g
N-Hydroxybenzenecarboximidoyl cyanide
825-52-5 95%
10g
£98.00 2025-02-19
eNovation Chemicals LLC
D372748-25g
2-HYDROXYIMINO-2-PHENYLACETONITRILE
825-52-5 95%
25g
$100 2025-02-18
Crysdot LLC
CD12027978-500g
N-Hydroxybenzimidoyl cyanide
825-52-5 95+%
500g
$742 2024-07-24
Alichem
A019144014-500g
N-Hydroxybenzimidoyl cyanide
825-52-5 95%
500g
801.43 USD 2021-06-16

N-Hydroxybenzimidoyl cyanide 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Diethyl ether ;  0 - 5 °C
2.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
참조
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

합성회로 2

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ;  0.5 h, rt → reflux; 30 min, reflux
참조
Synthesis of N-Aryl Oxindole Nitrones through a Metal-Free Selective N-Arylation Process
Wu, Si-Yi; et al, Journal of Organic Chemistry, 2017, 82(6), 3232-3238

합성회로 3

반응 조건
1.1 Reagents: Potassium hydroxide ,  Nitric oxide Solvents: Methanol ;  250 kPa, rt → 60 °C; 24 h, 250 kPa, 60 °C
참조
A New Synthetic Route to 3-Oxo-4-amino-1,2,3-oxadiazole from the Diazeniumdiolation of Benzyl Cyanide: Stable Sydnone Iminium N-Oxides
Bohle, D. Scott; et al, Journal of Organic Chemistry, 2009, 74(4), 1621-1626

합성회로 4

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  38 - 42 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 2 - 3 atm, 35 - 38 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of α-(hydroxyimino)benzeneacetonitrile
, China, , ,

합성회로 5

반응 조건
1.1 Reagents: Nitromethane ,  4-(Dimethylamino)pyridine ,  Sodium hydroxide ,  Copper sulfate ,  Oxygen Solvents: Tetrahydrofuran ;  24 h, 1 atm, 120 °C
참조
Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides
Xiang, Shiqun; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 2 - 3 atm, 35 - 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of α-(hydroxyimino)benzeneacetonitrile
, China, , ,

합성회로 7

반응 조건
1.1 Reagents: tert-Butyl hypochlorite Solvents: Isopropanol ,  Dichloromethane
1.2 Reagents: Triethylamine Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sulfuric acid Solvents: Water
참조
A convenient synthesis of α-hydroxyiminoacetonitriles from aldoximes
Ma, Jun-An; et al, Synthetic Communications, 2000, 30(9), 1563-1567

합성회로 8

반응 조건
1.1 Reagents: Sulfur monochloride Solvents: Dimethylformamide ;  -25 °C; -25 °C → 20 °C; 20 h, 20 °C; 4 h, 60 °C
참조
Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes
Kryshenko, F. I.; et al, Russian Chemical Bulletin, 2016, 65(11), 2678-2681

합성회로 9

반응 조건
1.1 Reagents: Water Solvents: Water
참조
Nitro derivatives of 3-phenyl-1,2,5-oxadiazole
De Munno, A.; et al, Atti della Societa Toscana di Scienze Naturali Residente in Pisa, 1975, 81, 334-42

합성회로 10

반응 조건
1.1 Reagents: tert-Butyl hypochlorite Solvents: Isopropanol ,  Dichloromethane
1.2 Reagents: Triethylamine Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sulfuric acid Solvents: Water
참조
A convenient synthesis of α-hydroxyiminoacetonitriles from aldoximes
Ma, Jun-An; et al, Synthetic Communications, 1999, 29(22), 3863-3868

합성회로 11

반응 조건
1.1 Reagents: Potassium methoxide ,  Nitric oxide ;  4 h, 250 kPa, rt; overnight, rt
참조
A New Synthetic Route to 3-Oxo-4-amino-1,2,3-oxadiazole from the Diazeniumdiolation of Benzyl Cyanide: Stable Sydnone Iminium N-Oxides
Bohle, D. Scott; et al, Journal of Organic Chemistry, 2009, 74(4), 1621-1626

합성회로 12

반응 조건
1.1 Reagents: Ammonium nitrate ,  Nitric acid Solvents: Water ;  -5 °C; 3 h, -8 - -2 °C
2.1 Solvents: Diethyl ether ;  0 - 5 °C
3.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
참조
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

합성회로 13

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
참조
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

합성회로 14

반응 조건
1.1 Reagents: Pyridine ,  Sulfur monochloride Solvents: Acetonitrile ;  4 h, 20 °C
참조
Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes
Kryshenko, F. I.; et al, Russian Chemical Bulletin, 2016, 65(11), 2678-2681

합성회로 15

반응 조건
1.1 Solvents: Benzene ,  Nitrogen
참조
Reaction of the silver salts of arylnitroacetonitrile with 9-bromofluorene. Synthesis of 9-(α-cyanoarylidene)fluorenes
Lianis, Pygmalion S.; et al, Liebigs Annalen der Chemie, 1987, (6), 537-40

N-Hydroxybenzimidoyl cyanide Raw materials

N-Hydroxybenzimidoyl cyanide Preparation Products

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